

An In-depth Technical Guide to 4- Phenylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenylcyclohexanone**

Cat. No.: **B041837**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Phenylcyclohexanone**, a versatile ketone intermediate with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety and handling protocols, and key experimental procedures.

Core Properties and Identifiers

4-Phenylcyclohexanone, with the CAS Number 4894-75-1, is a white to off-white crystalline solid.^{[1][2]} It is a key building block in the synthesis of various organic molecules, including pharmaceuticals.

Chemical and Physical Properties

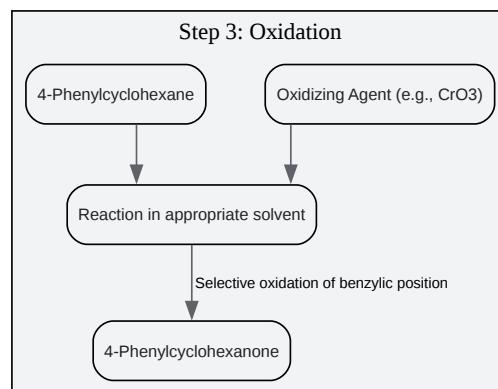
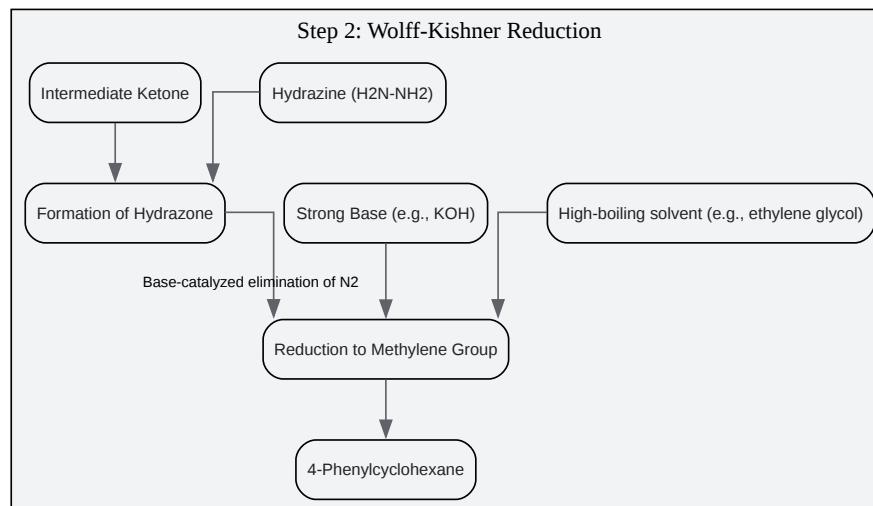
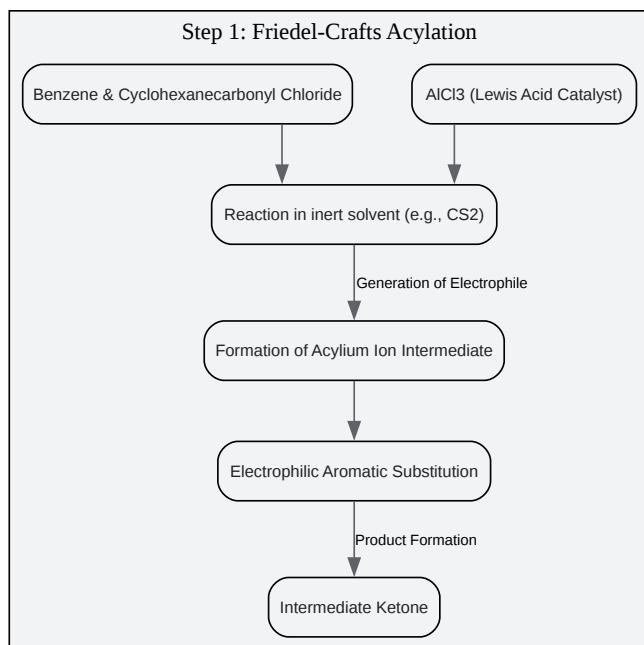
The fundamental properties of **4-Phenylcyclohexanone** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
CAS Number	4894-75-1	[1]
Molecular Formula	C ₁₂ H ₁₄ O	[1]
Molecular Weight	174.24 g/mol	
Appearance	White to off-white crystalline powder	[2]
Odor	Odorless	
Melting Point	73-80 °C	[1]
Boiling Point	158-160 °C at 12 mmHg	[1]
Density	0.97 g/cm ³ at 25 °C	
Refractive Index	~1.5363 (estimate)	
Flash Point	>100 °C	
Solubility	Soluble in methanol and chloroform. Insoluble in water.	

Safety and Handling

Proper handling of **4-Phenylcyclohexanone** is crucial to ensure laboratory safety. The compound is classified as a skin and eye irritant.[\[3\]](#)

Aspect	Precaution	Reference(s)
Personal Protective Equipment	Wear protective gloves, clothing, and eye/face protection.	[3]
Handling	Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.	[3]
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.	[3]
Incompatibilities	Strong oxidizing agents.	
First Aid (Skin Contact)	Wash with plenty of water. If skin irritation occurs, get medical advice/attention.	[3]
First Aid (Eye Contact)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.	[3]
First Aid (Inhalation)	Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.	[3]




Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and a key reaction of **4-Phenylcyclohexanone**.

Synthesis of 4-Phenylcyclohexanone

A common method for the synthesis of **4-Phenylcyclohexanone** involves the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride, followed by a reduction of the resulting ketone.

Workflow for the Synthesis of **4-Phenylcyclohexanone**

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **4-Phenylcyclohexanone**.

Methodology:

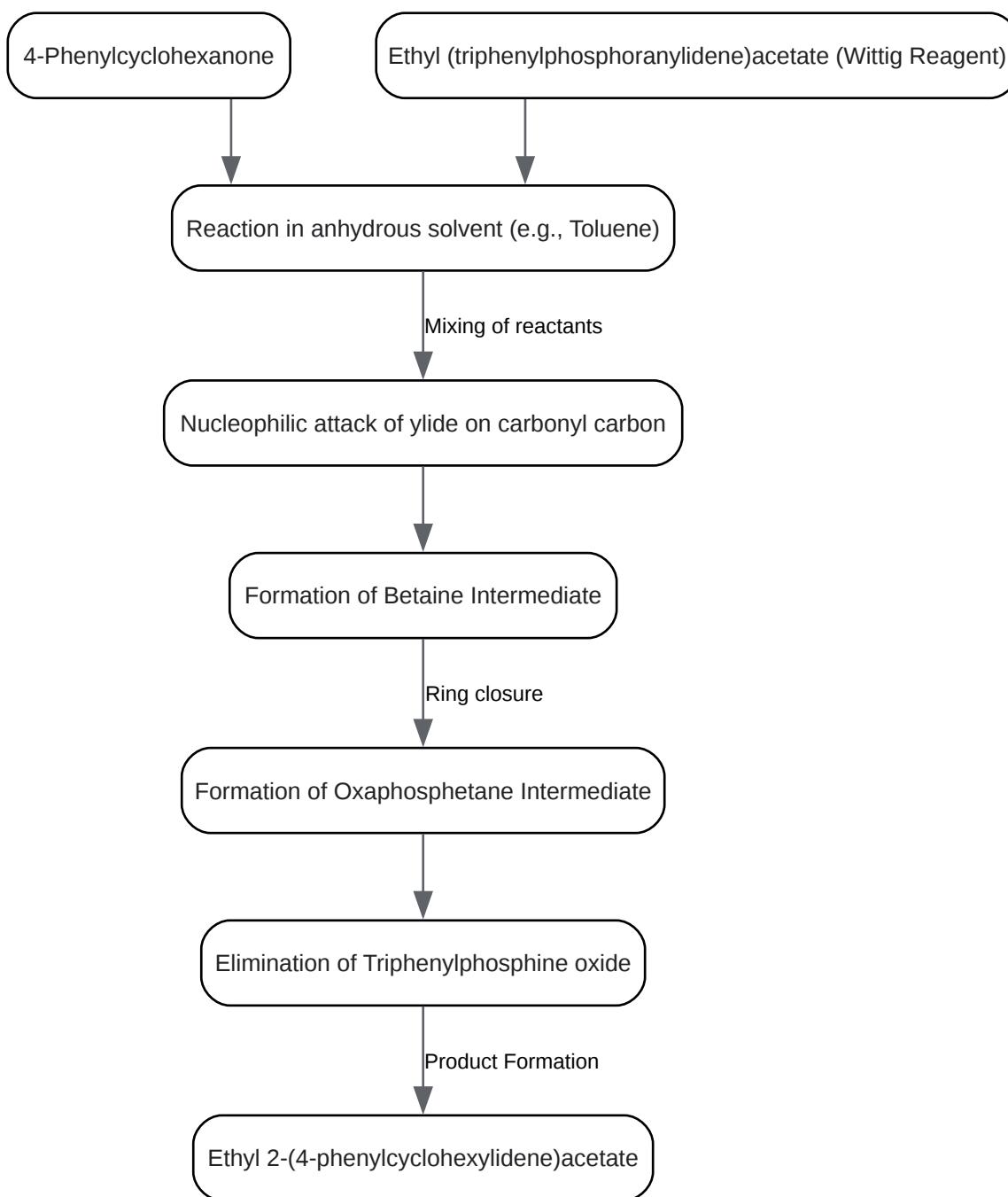
- Friedel-Crafts Acylation:
 - To a stirred solution of benzene and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent, slowly add cyclohexanecarbonyl chloride at a controlled temperature.
 - The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).
 - The reaction is then quenched, and the organic layer is separated, washed, dried, and concentrated to yield the crude intermediate ketone.
- Wolff-Kishner Reduction:
 - The crude ketone from the previous step is refluxed with hydrazine hydrate and a strong base such as potassium hydroxide in a high-boiling solvent like ethylene glycol.
 - The reaction mixture is heated until the evolution of nitrogen gas ceases.
 - After cooling, the reaction mixture is worked up to isolate the 4-phenylcyclohexane.
- Oxidation:
 - The 4-phenylcyclohexane is then oxidized using a suitable oxidizing agent (e.g., chromic acid) to selectively oxidize the benzylic position to a ketone, yielding **4-phenylcyclohexanone**.
 - The product is then purified.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Methodology:

- Solvent Selection: Choose a solvent or solvent pair in which **4-Phenylcyclohexanone** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.


Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.

- **Dissolution:** Dissolve the crude **4-Phenylcyclohexanone** in the minimum amount of the hot solvent to form a saturated solution.
- **Hot Filtration (if necessary):** If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of **4-Phenylcyclohexanone** decreases, leading to the formation of crystals. The cooling process can be completed in an ice bath to maximize the yield.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- **Drying:** Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Wittig Reaction of **4-Phenylcyclohexanone**

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. **4-Phenylcyclohexanone** can be reacted with a phosphorus ylide to form a carbon-carbon double bond. A specific example is its reaction with ethyl (triphenylphosphoranylidene)acetate.^[4]

Workflow for the Wittig Reaction of **4-Phenylcyclohexanone**

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the Wittig reaction of **4-Phenylcyclohexanone**.

Methodology:

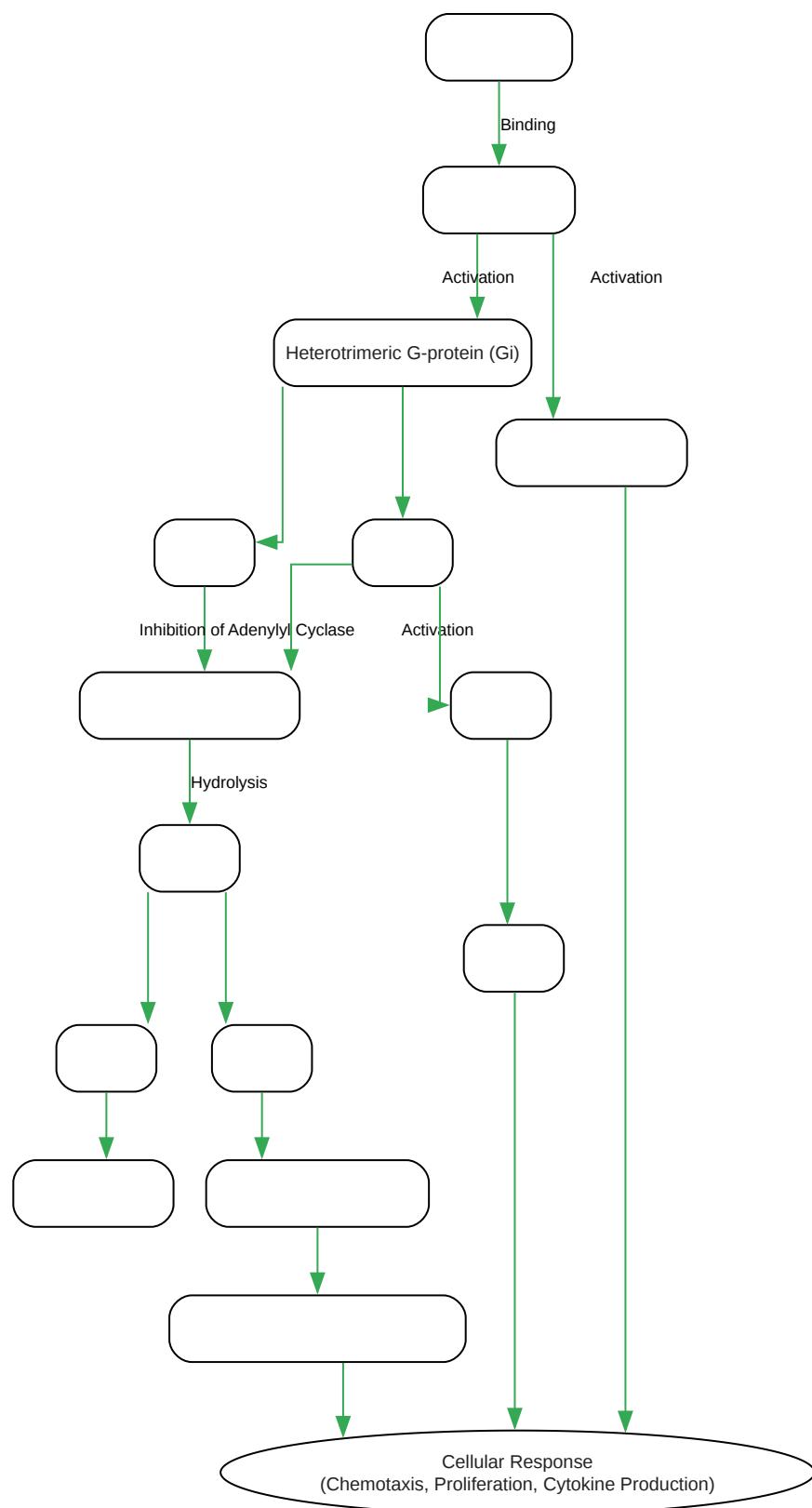
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine **4-phenylcyclohexanone** and ethyl (triphenylphosphoranylidene)acetate in

an anhydrous solvent such as toluene.[4]

- Reaction: Heat the mixture to reflux and maintain the temperature for several hours.[4] The progress of the reaction can be monitored by TLC.[4]
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[4]
- Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel.[4]

Biological Significance and Applications

4-Phenylcyclohexanone serves as a crucial intermediate in the synthesis of various biologically active molecules.


Synthesis of CCR2 Antagonists

One of the most significant applications of **4-Phenylcyclohexanone** is in the synthesis of C-C chemokine receptor type 2 (CCR2) antagonists.[3] CCR2 is a G protein-coupled receptor that plays a key role in the migration of monocytes and macrophages to sites of inflammation.[5] Its primary ligand is the chemokine CCL2 (monocyte chemoattractant protein-1).[5] By blocking the interaction between CCL2 and CCR2, these antagonists can inhibit the inflammatory cascade, making them potential therapeutic agents for inflammatory diseases such as rheumatoid arthritis and atherosclerosis.[3][5][6]

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a series of intracellular signaling events. Understanding this pathway is critical for the rational design of CCR2 antagonists.

CCR2 Signaling Cascade

[Click to download full resolution via product page](#)

Caption: Simplified overview of the major CCR2 signaling pathways.

Upon binding of CCL2, CCR2 activates heterotrimeric G-proteins of the Gi family.^[5] This leads to the dissociation of the G α and G $\beta\gamma$ subunits. The G $\beta\gamma$ subunit can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, the G $\beta\gamma$ subunits can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival. CCR2 activation also leads to the stimulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) and the mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cell migration.^{[5][7]}

Conclusion

4-Phenylcyclohexanone is a valuable chemical intermediate with well-defined properties and significant applications, particularly in the development of CCR2 antagonists. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Adherence to proper safety and handling procedures is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Cas 4894-75-1,4-Phenylcyclohexanone | lookchem [lookchem.com]
- 3. 4-Phenylcyclohexanone | 4894-75-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are CCL2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Phenylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041837#4-phenylcyclohexanone-cas-number-and-properties\]](https://www.benchchem.com/product/b041837#4-phenylcyclohexanone-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com